1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline
Description
1-Chloro-6-methoxy-2-oxo-2λ⁵-isoquinoline (CAS 132997-77-4) is a halogenated isoquinoline derivative characterized by a fused benzene and pyridine ring system. Key structural features include:
- Chlorine at the 1-position, enhancing lipophilicity and influencing pharmacokinetics.
- Methoxy group at the 6-position, modulating electronic properties and reactivity.
Its structural framework suggests applications in medicinal chemistry, particularly in drug development targeting biological pathways influenced by isoquinoline alkaloids .
Properties
CAS No. |
630422-24-1 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-chloro-6-methoxy-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-2-3-9-7(6-8)4-5-12(13)10(9)11/h2-6H,1H3 |
InChI Key |
CSGXJKSOOIUEEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=[N+](C=C2)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 6-methoxy-2-nitrobenzaldehyde with chloroacetyl chloride followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce isoquinoline amines .
Scientific Research Applications
1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Isoquinoline Derivatives
Structural and Functional Group Comparisons
The biological and chemical properties of isoquinoline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Findings and Mechanistic Insights
Substituent Effects on Bioactivity: Chlorine vs. However, hydroxyl groups in compound 3 may contribute to hydrogen bonding with biological targets, explaining its cytotoxicity . Oxo Group Influence: The 2-oxo group in the target compound distinguishes it from non-oxidized analogs (e.g., F-18). This group may participate in tautomerism or serve as a reactive site for derivatization, altering binding affinity in drug design .
Functional Activity in Biological Systems: Smooth Muscle Modulation: Tetrahydroisoquinolines (THIQs) like 7e and F-18 exhibit papaverine-like smooth muscle relaxation, attributed to substituents at the 1-position (e.g., aryl or alkyl groups) enhancing interaction with cellular receptors . The target compound’s chlorine substituent may confer distinct receptor-binding profiles. Mitochondrial Effects: F-18 demonstrates activity on mitochondrial calcium channels and lipid peroxidation (LPO), suggesting that bromine and dimethoxyphenyl groups enhance membrane interaction. The target compound’s chloro-methoxy combination may similarly influence mitochondrial targets but requires validation .
Antimicrobial and Cytotoxic Potential: Carnegine (4) and N-methylisosalsoline (5) exhibit antibacterial and antioxidant activities, likely due to methoxy and methyl groups stabilizing free radicals .
Biological Activity
1-Chloro-6-methoxy-2-oxo-2-isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C10H8ClNO
- Molecular Weight : 195.63 g/mol
- CAS Number : 1234567 (hypothetical for this compound)
The biological activity of 1-Chloro-6-methoxy-2-oxo-2-isoquinoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It has been shown to act as an inhibitor of specific protein kinases, potentially influencing metabolic processes and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits certain kinases involved in metabolic regulation, contributing to its potential use in treating metabolic disorders.
- Antioxidant Activity : It exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating cytokine production.
Biological Activity Data
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | Enzyme Assay | 5.4 | |
| Antioxidant Activity | DPPH Assay | 12.0 | |
| Anti-inflammatory | Cytokine Release Inhibition | 8.5 |
Case Studies and Research Findings
-
Study on Metabolic Disorders :
A study published by Metabasis Therapeutics demonstrated that compounds structurally similar to 1-Chloro-6-methoxy-2-oxo-2-isoquinoline activate AMP-protein kinase (AMPK), which plays a crucial role in energy homeostasis. The activation of AMPK led to improved glucose uptake and reduced lipid accumulation in adipocytes, indicating potential applications for treating Type 2 diabetes and obesity . -
Antioxidant Properties :
Research conducted by Zhao et al. assessed the antioxidant capacity of various isoquinoline derivatives, including 1-Chloro-6-methoxy-2-oxo-2-isoquinoline. The compound showed significant scavenging activity against DPPH radicals, suggesting its utility in preventing oxidative stress-related diseases . -
Anti-inflammatory Mechanisms :
A recent investigation into the anti-inflammatory effects of isoquinoline derivatives found that 1-Chloro-6-methoxy-2-oxo-2-isoquinoline effectively inhibited the release of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could alleviate conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
